Product packaging for Lincospectin(Cat. No.:CAS No. 57456-42-5)

Lincospectin

Cat. No.: B1675474
CAS No.: 57456-42-5
M. Wt: 837 g/mol
InChI Key: ONXOKWFYBIQOFQ-VSXSCALHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Lincospectin within Veterinary Antimicrobial Strategies

Within veterinary antimicrobial strategies, this compound is employed to address infections caused by bacteria susceptible to either lincomycin (B1675468) or spectinomycin (B156147), or both. The combination is noted for its effectiveness against specific respiratory and enteric pathogens in various animal species, including pigs and poultry. byttara.comfao.orgbyttara.comdefra.gov.uk It is also used for certain infections in dogs and cats. byttara.combyttara.com The use of antimicrobial combinations like this compound is part of broader efforts to manage bacterial diseases in animal populations, considering factors such as the spectrum of activity and potential for synergistic effects against target pathogens. defra.gov.uk

Historical Development and Discovery of this compound Constituents

The development of this compound as a therapeutic agent followed the individual discoveries of its two constituent antibiotics, lincomycin and spectinomycin. These discoveries emerged from the extensive screening of soil microorganisms for antimicrobial properties, a prolific period in the history of antibiotic development. ijabbr.com Lincomycin was identified in the early 1960s, and spectinomycin was discovered around the same time. wikipedia.orgnih.govbritannica.comwikipedia.org The subsequent combination of these two agents aimed to leverage their individual antibacterial spectra and mechanisms of action to potentially achieve broader coverage or enhanced efficacy against certain infections relevant to veterinary practice. defra.gov.uk

Constituent Compounds: Lincomycin and Spectinomycin

This compound is formulated by combining lincomycin, a lincosamide antibiotic, and spectinomycin, an aminocyclitol antibiotic. defra.gov.uk These two compounds have distinct origins from specific bacterial species.

Lincomycin was first isolated in 1962 from Streptomyces lincolnensis. nih.govbritannica.comwikipedia.org This actinomycete bacterium was discovered in a soil sample from Lincoln, Nebraska, which provided the basis for its species name. nih.govwikipedia.orgnih.govdrugbank.com Lincomycin is a natural fermentation product of Streptomyces lincolnensis. nih.govdrugbank.com Its biosynthesis involves a complex pathway, including the synthesis of its constituent parts, 4-propyl-L-proline and an amino-octose, which are subsequently condensed. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H60N4O17S2 B1675474 Lincospectin CAS No. 57456-42-5

Properties

CAS No.

57456-42-5

Molecular Formula

C32H60N4O17S2

Molecular Weight

837 g/mol

IUPAC Name

(2S,4S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

InChI

InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14-,15-,16-,18-;5-,7-,8+,9+,10+,11-,12-,13+,14+;/m11./s1

InChI Key

ONXOKWFYBIQOFQ-VSXSCALHSA-N

SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2C[C@H](CN2C)C(C)C)O.OS(=O)(=O)O

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lincospectin; 

Origin of Product

United States

Mechanistic Insights into Lincospectin S Antimicrobial Action

Molecular Mechanism of Lincomycin (B1675468) Action

Lincomycin, a member of the lincosamide class of antibiotics, exerts its bacteriostatic effect by targeting the large subunit of the bacterial ribosome, thereby interfering with the critical process of protein synthesis. defra.gov.ukpillintrip.com

Ribosomal Target Site Binding: 50S Subunit Interaction

The primary molecular target of Lincomycin is the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery. defra.gov.ukpatsnap.com By binding to this subunit, Lincomycin obstructs the elongation of polypeptide chains. patsnap.com The binding site is located within the peptidyl transferase center (PTC), a functionally critical region responsible for catalyzing the formation of peptide bonds. patsnap.comoup.com Evidence suggests that Lincomycin's interaction with the 50S subunit can also block the polypeptide exit tunnel, physically preventing the nascent protein from emerging from the ribosome. patsnap.com This binding is specific to the 50S subunit, and it has been shown to compete with other antibiotics that target this region, such as chloramphenicol (B1208) and clindamycin (B1669177). asm.orgnih.gov

Specific Interactions with 23S Ribosomal RNA

Lincomycin's interaction with the 50S subunit is mediated by its binding to specific nucleotides within the 23S ribosomal RNA (rRNA), which is a core structural and catalytic component of the subunit. pfizermedical.comdrugbank.com Chemical footprinting and crystal structure studies have identified several key nucleotides in domain V of the 23S rRNA that are crucial for this interaction. oup.comdrugbank.com The α-methylthiolincosamine (α-MTL) sugar moiety of Lincomycin forms hydrogen bonds with these rRNA residues, while the propyl hygric acid portion interacts through van der Waals forces. drugbank.com

Table 1: Key 23S rRNA Nucleotide Interactions with Lincomycin
Interacting NucleotideType of Interaction/ObservationReference
A2058Strongly protected from chemical modification; forms hydrogen bonds. Methylation of this site confers resistance. oup.comdrugbank.comnih.gov
A2059Forms hydrogen bonds. Mutation to guanine (B1146940) is associated with resistance. drugbank.comoup.com
A2451Strongly protected from chemical modification. oup.comnih.gov
G2505Strongly protected from chemical modification; forms hydrogen bonds. oup.comdrugbank.comnih.gov
C2611Forms hydrogen bonds. drugbank.com
G2061Weakly protected from chemical modification. oup.comnih.gov

Inhibition of Bacterial Protein Synthesis Elongation

By binding to the peptidyl transferase center on the 50S ribosomal subunit, Lincomycin effectively halts the elongation phase of protein synthesis. defra.gov.ukpatsnap.com It interferes with the transfer of the growing peptide chain from the A-site (aminoacyl-tRNA site) to the P-site (peptidyl-tRNA site). youtube.com This action prevents the formation of peptide bonds, a crucial step in extending the amino acid chain. pillintrip.com The ultimate result is the premature termination of protein synthesis, which inhibits bacterial growth and replication. patsnap.comyoutube.com

Molecular Mechanism of Spectinomycin (B156147) Action

Spectinomycin, an aminocyclitol antibiotic, targets the small ribosomal subunit, distinguishing its mechanism from that of Lincomycin. defra.gov.ukdefra.gov.uk Its action is primarily bacteriostatic, inhibiting bacterial protein synthesis at a different stage of the process. patsnap.commerckmanuals.com

Ribosomal Target Site Binding: 30S Subunit Interaction

Spectinomycin's site of action is the 30S ribosomal subunit. merckmanuals.comwikipedia.orgdrugbank.com It binds within a specific region of the 16S rRNA, primarily interacting with helix 34 (h34) near the "neck" of the 30S subunit. nih.govnih.gov This binding site is located at a pivotal point that is critical for the conformational changes required during protein synthesis. researchgate.net Structural data shows that Spectinomycin binds in the minor groove of h34 and makes contact with specific nucleotides, including G1064 and C1192. nih.govresearchgate.net

Table 2: Key Ribosomal Components Interacting with Spectinomycin
ComponentSpecific Interaction SiteReference
30S SubunitPrimary target of the antibiotic. merckmanuals.comwikipedia.orgdrugbank.com
16S rRNABinds to helix 34 (h34) near the subunit's head. nih.govnih.gov
Nucleotide G1064Contact point within the h34 minor groove. nih.govresearchgate.net
Nucleotide C1192Contact point within the h34 minor groove. nih.govresearchgate.net

Disruption of Bacterial Protein Production

Spectinomycin inhibits protein synthesis by sterically blocking a crucial conformational change in the 30S subunit: the swiveling of the head domain. nih.govnih.gov This head rotation is a necessary mechanical step for the translocation of transfer RNAs (tRNAs) and messenger RNA (mRNA) through the ribosome after a peptide bond has been formed. nih.gov By binding to the hinge point for this movement, Spectinomycin effectively traps the ribosome in a specific, inactive conformation, preventing the peptidyl-tRNA from moving from the A-site to the P-site. nih.govfrontiersin.org This halt in translocation freezes the entire process of protein elongation, thereby disrupting bacterial protein production. patsnap.comnih.gov

Synergistic and Additive Modes of Action within the Combination

The enhanced antimicrobial efficacy of Lincospectin is rooted in the combination of its two active components: lincomycin and spectinomycin. The interaction between these two antibiotics results in a broad spectrum of activity and can be characterized as both additive and, in some instances, synergistic. interchemie.cominterchemie.com This combined action is a consequence of their distinct but complementary mechanisms of inhibiting bacterial protein synthesis.

Lincomycin, a lincosamide antibiotic, exerts its effect by binding to the 50S subunit of the bacterial ribosome. nih.govpatsnap.com This binding action interferes with the peptidyl transferase center, which is crucial for the formation of peptide bonds, thereby halting the elongation of the polypeptide chain. nih.govpatsnap.com Primarily, lincomycin is effective against Gram-positive bacteria. interchemie.commdpi.com

The combination of these two agents creates a dual blockade on the bacterial protein synthesis machinery. By targeting two different ribosomal subunits simultaneously, the combination can produce an effect that is greater than the sum of its individual parts—a phenomenon known as synergy. nih.gov This dual mechanism expands the antibacterial spectrum to cover both Gram-positive and Gram-negative organisms. nih.govmdpi.com

Detailed research findings have substantiated the synergistic and additive effects of this combination against various pathogens. A notable in-vitro study evaluated the susceptibility of 20 strains of avian mycoplasma, representing 12 different serotypes, to lincomycin and spectinomycin, both individually and in combination. nih.gov The results demonstrated a clear enhancement of antimicrobial activity when the two were used together. The amount of each antibiotic required to achieve a mycoplasmacidal effect was lower in the combination compared to when they were used alone. nih.gov

The table below summarizes the findings regarding the Minimal Inhibitory Concentration (MIC) and Minimal Lethal Concentration (MLC) from this study.

Antibiotic AgentMinimal Inhibitory Concentration (MIC) Range (µg/ml)Minimal Lethal Concentration (MLC) Range (µg/ml)
Lincomycin (alone)1 to 20> MIC values
Spectinomycin (alone)1 to 20> MIC values
Lincomycin/Spectinomycin Combination0.5/1 to 3/6Lower than single antibiotic MLCs
Data sourced from an in-vitro study on 20 strains of avian mycoplasma. nih.gov

Further research has also highlighted the efficacy of the combination against specific bacteria. In studies involving Escherichia coli and Staphylococcus aureus of avian origin, the combination of lincomycin and spectinomycin was found to be more effective than either antibiotic used individually. nih.gov It was noted that spectinomycin was the primary contributor to the activity against E. coli (a Gram-negative bacterium), while lincomycin was the significant component for activity against S. aureus (a Gram-positive bacterium). nih.gov

However, the nature of the interaction is not universally synergistic for all microorganisms. For instance, in the case of Brachyspira hyodysenteriae, the benefit of the combination is considered by some to be more of an extension of the antibacterial spectrum rather than a true synergistic interaction. europa.eu In this context, the spectinomycin component acts against other concurrent enteric pathogens that may create favorable conditions for the primary pathogen. europa.eu

Spectrum of Antimicrobial Activity and Susceptibility Research

Lincomycin's Antimicrobial Spectrum

Lincomycin (B1675468) is generally characterized as having a more focused spectrum of activity compared to some other antibiotic classes.

Lincomycin demonstrates notable activity against a variety of Gram-positive aerobic bacteria. This includes key pathogens such as Staphylococcus species and Streptococcus species. vinmec.comresearchgate.netdrugbank.comwikipedia.orgnih.govymaws.comsigmaaldrich.com Specific Streptococcus species reported to be susceptible include Streptococcus pyogenes, Streptococcus viridans, and Streptococcus pneumoniae. researchgate.net While effective against many Gram-positive cocci and bacilli, Lincomycin is generally ineffective against Enterococcus species. vinmec.comdrugbank.comnih.gov

Research has provided insights into the minimum inhibitory concentrations (MICs) of Lincomycin against certain Gram-positive bacteria. For instance, reported MIC ranges include 0.2 μg/mL to 32 μg/mL for Staphylococcus aureus, 0.05 μg/mL to 0.4 μg/mL for Streptococcus pneumoniae, and 0.04 μg/mL to 0.8 μg/mL for Streptococcus pyogenes. wikipedia.org

Table 1:

Lincomycin exhibits a broad spectrum of activity against anaerobic bacteria. vinmec.comresearchgate.net This activity extends to certain Gram-negative anaerobes, particularly at higher concentrations. vinmec.com Genera such as Clostridium and Propionibacterium are included in its spectrum. researchgate.net Bacteroides fragilis infections have also been treated with Lincomycin. fishersci.ca However, lincosamides, including Lincomycin, are generally ineffective against facultative anaerobic Gram-negative bacteria. msdvetmanual.com This limitation is often attributed to factors such as impermeability of the bacterial cell and methylation of the ribosomal binding site. msdvetmanual.com

A notable aspect of Lincomycin's spectrum is its efficacy against Mycoplasma species. wikipedia.orgymaws.commsdvetmanual.comguidetopharmacology.orgveterinaryworld.orgd-nb.infoalexjvs.com Mycoplasma are bacteria that lack a cell wall, and Lincomycin's mechanism of action targeting protein synthesis remains effective against these organisms. Studies have investigated the susceptibility of various Mycoplasma strains to Lincomycin. For example, research on Mycoplasma synoviae has reported MIC values, indicating susceptibility. d-nb.infoalexjvs.com

Table 2:Note: MIC data from Study 1 d-nb.info is for the lincomycin-spectinomycin combination.

Lincomycin demonstrates limited activity against most Gram-negative bacteria, including Escherichia coli. wikipedia.orgeuropa.eukarger.comoup.com This lack of effectiveness is primarily due to the inability of the antibiotic to adequately penetrate the outer membrane of these bacteria oup.com and the presence of ribosomal methylation that affects binding msdvetmanual.com. Research has shown that while Lincomycin can inhibit protein synthesis in E. coli cell-free systems, direct binding to the 50S ribosomal subunit in intact E. coli has not been readily observed, suggesting lower binding stability compared to Gram-positive bacteria. karger.com Furthermore, one study indicated that Lincomycin could even stimulate the synthesis of TEM-2 beta-lactamase in Escherichia coli, an enzyme that confers resistance to certain antibiotics. nih.gov

Spectinomycin's Antimicrobial Spectrum

Spectinomycin (B156147) is characterized by its activity against a range of Gram-negative bacteria, although it also shows some activity against Gram-positive organisms. scientificlabs.co.ukmedchemexpress.com

Spectinomycin is considered a broad-spectrum antibiotic with effectiveness against various Gram-negative pathogens. scientificlabs.co.ukmedchemexpress.comrooyandarou.comrpicorp.com A well-established use for Spectinomycin has been in the treatment of infections caused by Neisseria gonorrhoeae. nih.govwikipedia.org Its spectrum also includes activity against Gram-negative bacteria such as Escherichia coli, Klebsiella, Salmonella, Proteus, and Enterobacter. rooyandarou.com

Studies investigating the susceptibility of Escherichia coli to Spectinomycin have shown varying results. While Spectinomycin can inhibit E. coli growth and protein synthesis by binding to the 30S ribosomal subunit, resistance can occur through mechanisms such as mutations in ribosomal genes or the presence of resistance genes like aadA. scientificlabs.co.uknih.gov Susceptibility testing of E. coli isolates has indicated that while some strains are susceptible, others show resistance, with varying percentages of effectiveness reported in different studies. aaem.pl For example, one study on E. coli isolates from chickens reported a low percentage of isolates showing bactericidal activity against Spectinomycin. aaem.pl

Table 3:Note: Data extracted from a study on isolates from conventionally farmed chickens aaem.pl. Susceptibility percentages can vary depending on the source and specific bacterial strains.

Efficacy against Mycoplasma Species

Lincospectin has demonstrated efficacy against various Mycoplasma species, which are significant pathogens in poultry and other animals. Studies have shown the combination to be effective against Mycoplasma meleagridis, reducing air sac lesions and improving weight gain in turkey poults. nih.gov The combination has also been indicated for the treatment and metaphylaxis of chronic respiratory disease (CRD) in chickens caused by Mycoplasma gallisepticum. defra.gov.ukhpra.ie Research indicates that Mycoplasma synoviae isolates have shown low minimum inhibitory concentration (MIC) values for the lincomycin-spectinomycin combination. nih.govnih.gov In some studies, this compound was found to be less effective against Mycoplasma isolates compared to other antimicrobials like doxycycline, erythromycin (B1671065), and tilmicosin (B555). ekb.eg

Comprehensive Spectrum of the this compound Combination

The combination of lincomycin and spectinomycin provides a broader spectrum of activity compared to either antibiotic used alone.

The synergistic combination of lincomycin and spectinomycin provides potent antibacterial action against both Gram-positive and Gram-negative bacteria. sakan.com.vndadvet.com Lincomycin primarily targets Gram-positive bacteria and some anaerobic Gram-negative bacteria, with little activity against aerobic Gram-negative bacteria like Escherichia coli. hpra.ienih.gov Spectinomycin, on the other hand, is active against Mycoplasma species, Gram-positive cocci, and certain Gram-negative bacteria, including Escherichia coli. dadvet.comhpra.ienih.gov The combined effect of inhibiting protein synthesis at different ribosomal subunits contributes to this synergistic activity. sakan.com.vnontosight.ai

This compound is indicated for use against a range of key veterinary pathogens. This includes its documented efficacy against Mycoplasma species, as mentioned previously. google.comnih.govdefra.gov.ukhpra.ieekb.egcabidigitallibrary.orgmdpi.comresearchgate.net The combination is also effective against Escherichia coli, and is indicated for treating infections caused by this bacterium in poultry and pigs. sakan.com.vndadvet.comdefra.gov.ukhpra.iecabidigitallibrary.org While spectinomycin shows activity against Salmonella spp., including Salmonella pullorum, and Pasteurella multocida, the efficacy of the combination against these specific pathogens is also recognized. cabidigitallibrary.orginchem.orgwoah.org this compound is indicated for the treatment and metaphylaxis of porcine proliferative enteropathy (ileitis) caused by Lawsonia intracellularis in pigs, often in conjunction with associated enteric pathogens like Escherichia coli. defra.gov.ukhpra.ie

In Vitro Susceptibility Profiling and Minimum Inhibitory Concentrations (MIC)

In vitro susceptibility testing is crucial for determining the effectiveness of this compound against specific bacterial isolates and for monitoring the development of resistance.

Various methodologies are employed for determining the in vitro susceptibility of bacteria to this compound. These include quantitative methods such as broth microdilution and agar (B569324) dilution, as well as qualitative methods like disk diffusion. agriculture.gov.aumicromasterlab.com Standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the Calibrated Dichotomous Sensitivity (CDS) method, are used to ensure accurate and reproducible results. agriculture.gov.aumicromasterlab.comcdstest.netcdstest.net The disk diffusion method involves applying antimicrobial impregnated disks onto agar inoculated with the test organism and measuring the zone of inhibition. micromasterlab.comfishersci.ie The CDS method correlates zone sizes with quantitative MIC values. agriculture.gov.au Susceptibility testing for the lincomycin-spectinomycin combination often involves testing Gram-positive isolates against erythromycin or clindamycin (B1669177) and Gram-negative isolates against spectinomycin. cdstest.netcdstest.net

Studies have investigated the susceptibility of various bacterial isolates to this compound, reporting Minimum Inhibitory Concentration (MIC) values.

Mycoplasma synoviae: M. synoviae isolates have generally shown low MIC values for the lincomycin-spectinomycin combination, with ranges reported between 0.063 and 2 μg/mL in some studies. nih.govnih.gov MIC50 values of 0.5 μg/mL and 0.625 μg/mL have been observed. nih.govnih.gov

Clostridium perfringens: Research on Clostridium perfringens isolates from chickens has indicated high susceptibility to this compound. researchgate.netresearchgate.net In one study, no isolates were found to be resistant to this compound, with MIC values ≤ 8 μg/ml. researchgate.netresearchgate.net Another study reported that a large percentage of C. perfringens isolates showed low or moderate MICs to lincomycin, a component of this compound. nih.gov

Staphylococcus aureus: Staphylococcus aureus is generally considered susceptible to the lincomycin component of this compound. MIC values for S. aureus against the combination have been reported, for instance, at 1.57 μg/ml in one study. cabidigitallibrary.org

Actinobacillus pleuropneumoniae: Susceptibility of Actinobacillus pleuropneumoniae to this compound has shown variability. Some studies have reported relatively low susceptibility, with high MIC50 and MIC90 values compared to other antimicrobials. jst.go.jpnih.govresearchgate.netnih.gov For example, MIC50 and MIC90 values of 73.9 and 114.5 μg/ml, respectively, were reported for A. pleuropneumoniae isolates from Taiwan. jst.go.jpnih.govresearchgate.net However, other reports suggest higher susceptibility rates in different regions. researchgate.net

Summary of MIC Data for Selected Veterinary Pathogens

OrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Source(s)
Mycoplasma gallisepticum0.8-3.12-- cabidigitallibrary.org
Mycoplasma synoviae0.063-20.5, 0.6252 nih.govnih.gov
Escherichia coli6.25-12.5-- cabidigitallibrary.org
Salmonella pullorum12.5-25-- cabidigitallibrary.org
Staphylococcus aureus1.57-- cabidigitallibrary.org
Clostridium perfringens≤ 8≤ 8≤ 8 researchgate.netresearchgate.net
Actinobacillus pleuropneumoniae-73.9114.5 jst.go.jpnih.govresearchgate.netnih.gov

Note: MIC values can vary depending on the methodology used and the specific isolates tested.

Bacterial Resistance Mechanisms and Epidemiology

Genetic Basis of Lincosamide Resistance

Lincosamide resistance is often mediated by the acquisition of specific resistance genes, which are frequently located on mobile genetic elements like plasmids and transposons. asm.org This mobility facilitates the horizontal transfer of resistance determinants between bacteria. asm.org

Alteration of Ribosomal Target Site (MLSb Phenotype)

The most common mechanism of resistance to lincosamides, as well as macrolides and streptogramin B antibiotics, is the modification of the ribosomal binding site, leading to the MLSb phenotype. asm.orgresearchgate.netfrontiersin.orgeuropa.eunih.govejgm.co.ukresearchgate.netijprajournal.com This cross-resistance occurs because macrolides, lincosamides, and streptogramin B antibiotics share overlapping binding sites on the bacterial 50S ribosomal subunit, specifically within domain V of the 23S ribosomal RNA (rRNA). researchgate.neteuropa.euejgm.co.ukijprajournal.comasm.org

The primary mechanism for this target site modification is the methylation of a specific adenine (B156593) residue (A2058, Escherichia coli numbering) in the 23S rRNA. asm.orgresearchgate.netfrontiersin.orgijprajournal.comoup.com This methylation is catalyzed by enzymes encoded by erm (erythromycin ribosome methylase) genes. frontiersin.orgnih.govejgm.co.ukresearchgate.netijprajournal.com The methylation reduces the binding affinity of MLSb antibiotics to the ribosome, thereby conferring resistance. frontiersin.orgijprajournal.com

The expression of erm genes can be either constitutive (cMLSb) or inducible (iMLSb). frontiersin.orgejgm.co.ukresearchgate.netijprajournal.com In inducible resistance, methylase production is triggered by the presence of an inducing agent, typically a macrolide. ejgm.co.ukijprajournal.com Constitutive expression results in continuous production of the methylase. ejgm.co.ukijprajournal.com

Mutations in 23S Ribosomal RNA Gene

In addition to methylation, mutations in the 23S rRNA gene itself can also lead to alterations of the ribosomal target site and confer MLSb resistance. asm.orgoup.comasm.org For instance, mutations at position 2058 (A to G or A to C) in the 23S rRNA gene have been shown to confer high-level resistance to macrolides and lincosamides. asm.orgoup.comasm.orgresearchgate.net Other mutations in the vicinity of A2058, such as at position 2059, have also been associated with resistance to macrolides. asm.orgasm.org The level of resistance can be influenced by the specific mutation and the number of mutated rRNA operons in the bacterial genome. asm.orgnih.gov

Cross-Resistance with Macrolides and Streptogramin B-type Antibiotics

The overlapping binding sites of macrolides, lincosamides, and streptogramin B antibiotics on the 50S ribosomal subunit are the molecular basis for the observed cross-resistance (MLSb phenotype). researchgate.neteuropa.euejgm.co.ukijprajournal.comasm.org Methylation of A2058 in the 23S rRNA by erm gene products is a key mechanism mediating this broad cross-resistance. researchgate.netfrontiersin.orgijprajournal.com This modification reduces the binding of all three classes of antibiotics. frontiersin.org Different erm genes (e.g., ermA, ermB, ermC) are found in various bacterial species and contribute to the MLSb phenotype. frontiersin.orgnih.gov

Enzymatic Modification of Antibiotics

Another mechanism of lincosamide resistance involves the enzymatic modification and inactivation of the antibiotic molecule. researchgate.netfrontiersin.orgeuropa.euasm.org This typically results in resistance specifically to lincosamides (L phenotype), rather than the broad MLSb resistance. nih.govoup.comasm.org

Lincosamide Nucleotidyltransferases (e.g., lnu(D) gene)

Lincosamide resistance can be mediated by lincosamide nucleotidyltransferases, enzymes that inactivate lincosamides through nucleotidylation. researchgate.netfrontiersin.orgoup.comasm.orgnih.govnih.gov These enzymes are encoded by lnu (formerly lin) genes. researchgate.netfrontiersin.orgeuropa.euoup.comasm.orgnih.gov Several lnu genes have been identified in various bacterial species, including lnu(A), lnu(B), lnu(C), lnu(D), lnu(E), and lnu(F). frontiersin.orgeuropa.euoup.comasm.orgnih.govnih.gov

The lnu(D) gene, for example, has been found in Streptococcus uberis, where it encodes a nucleotidyltransferase capable of inactivating lincomycin (B1675468) and clindamycin (B1669177) through adenylylation. nih.govmcmaster.ca Studies have shown that the lnu(D) enzyme catalyzes the nucleotidylation of clindamycin in the presence of ATP and MgCl2. nih.gov While some lnu genes confer resistance to both lincomycin and clindamycin, others may show higher resistance levels to lincomycin with lower MICs for clindamycin. nih.govasm.orgnih.gov The occurrence of this resistance type can vary among bacterial species. nih.gov

Active Efflux Pump Systems

Active efflux pump systems represent another mechanism by which bacteria can develop resistance to lincosamides. asm.orgfrontiersin.orgasm.orgasm.orgmims.com These pumps are membrane proteins that actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration below the level required to inhibit protein synthesis. asm.org

Efflux pumps contributing to lincosamide resistance can also be involved in resistance to other antibiotic classes, leading to specific resistance phenotypes. For instance, some efflux pumps encoded by msrA and msrB genes in staphylococci are associated with resistance to 14- and 15-membered macrolides and streptogramin B (MSb resistance phenotype), but not necessarily to lincosamides. frontiersin.orgnih.govejgm.co.ukelsevier.es However, other efflux determinants, such as those encoded by lsa genes (e.g., lsaA and lsaC), have been linked to resistance to lincosamides and streptogramin A. frontiersin.org Additionally, some efflux systems like Vga(A) have been reported to provide low-level resistance to lincosamides in staphylococci. tandfonline.com These efflux mechanisms can contribute to varying patterns of resistance to MLS antibiotics. europa.euasm.org

Chromosomal Mutations and Acquired Resistance

Acquired resistance to antimicrobial agents, including the components of lincospectin, can result from mutational modifications of chromosomal target genes. nih.gov Mutations can also lead to the upregulation of multidrug transporter systems, contributing to reduced intracellular accumulation of the antibiotic. nih.gov Target site modification is a significant resistance mechanism, which can occur through mutation, chemical modification, protection, or even replacement of the target sites. nih.gov

For lincosamides, which, along with macrolides and streptogramin B antibiotics, inhibit protein synthesis by interacting with the 50S ribosomal subunit, mutations in ribosomal proteins such as L4 and L22 or in the 23S rRNA can lead to non-transferable resistance. asm.orgfrontiersin.org Mutations in genes encoding domain V of the 23S rRNA are a common mechanism conferring resistance to lincosamides like linezolid, with the level of resistance often correlating with the number of mutated alleles. frontiersin.org Research on Brachyspira hyodysenteriae has identified a point mutation in the 23S rDNA responsible for reduced susceptibility or resistance to lincomycin and macrolides. uzh.ch Similarly, mutations in genes encoding the 23S rRNA have been linked to high minimum inhibitory concentrations (MICs) of lincomycin in Mycoplasma bovis. researchgate.net In Escherichia coli, chromosomal mutations (specifically in rplD, rplV, and 23S rRNA genes) and the overexpression of efflux pumps have been identified as determinants of macrolide resistance. mdpi.com

Plasmid-Mediated Resistance Transmission

The acquisition of foreign resistance genes is a key factor in acquired resistance, and these genes are frequently transmitted via mobile genetic elements such as plasmids and transposons. nih.govfrontiersin.org Plasmid-mediated resistance is a significant concern in the dissemination of antimicrobial resistance. mdpi.com In Enterococcus species, resistance to lincosamides is often attributed to the presence of plasmids carrying antimicrobial resistance genes. mdpi.com

Specific genes encoding lincosamide resistance have been identified and linked to mobile genetic elements. Lincosamide O-nucleotidyltransferases, encoded by genes such as lnu(A), lnu(D), and lnu(F), and ATP-binding cassette transporters encoded by vga genes, can be transferred by plasmids and transposons, facilitating their dissemination. frontiersin.org The lnu(D) gene, which confers resistance to lincomycin through nucleotidylation, has been found in Streptococcus uberis isolates from bovine mastitis. frontiersin.orgnih.govasm.org Another gene, lnu(C), conferring lincomycin resistance by nucleotidylation, has been identified in Streptococcus agalactiae. asm.org A novel lincosamide resistance gene, lnu(E), has also been reported in Streptococcus suis. asm.org

Studies in poultry production have highlighted the role of plasmids in multidrug resistance. Plasmid-mediated AmpC (pAmpC) genes can be vertically transmitted within broiler production pyramids. biorxiv.orgdntb.gov.ua The use of lincomycin-spectinomycin has been associated with the selection of multidrug-resistant E. coli, and plasmids like IncFIB and IncI1 were linked to this resistance. biorxiv.org Furthermore, research on E. coli from broiler chickens has described the linkage of genes conferring resistance to gentamicin (B1671437) (Gen r) and spectinomycin (B156147) (Spec r), specifically aadA and aac(3)-VIa, on the same plasmid. researchgate.net The aadA gene (spectinomycin resistance) and the blaCMY gene (ceftiofur resistance) have also been found to be co-located on plasmid A/C in E. coli. researchgate.net Genomic analysis of E. coli has revealed plasmids carrying multiple resistance genes, including lnu(G) for lincomycin resistance and aadA24 for aminoglycoside resistance, a class that includes spectinomycin. asm.org

Natural (Intrinsic) Resistance Patterns (e.g., E. coli)

Intrinsic resistance is a characteristic property of a bacterial genus or species, often stemming from inherent traits such as the absence or inaccessibility of target structures, the presence of efflux systems, or the production of species-specific inactivating enzymes. nih.govfrontiersin.org

Escherichia coli exhibits intrinsic resistance to macrolides, primarily because the low permeability of its outer membrane restricts the entry of these antibiotics into the cell. asm.org Lincomycin is reported to be not active against E. coli. nih.gov Resistance to spectinomycin is common among avian E. coli isolates and is frequently associated with multidrug resistance. nih.gov A considerable proportion of E. coli strains demonstrate high MIC values against the lincomycin-spectinomycin combination, suggesting clinical resistance despite the lack of defined breakpoints. europa.eu Studies have indicated high percentages of E. coli strains resistant to both lincomycin and spectinomycin. keyboardedn.ro

Epidemiological Studies of this compound Resistance in Animal Pathogens

Resistance to macrolides and lincosamides has emerged in several common animal pathogens. europa.eu Epidemiological studies provide insights into the prevalence and trends of resistance in specific bacterial species.

Resistance in Streptococcus uberis

Streptococcus uberis, an environmental pathogen frequently implicated in bovine mastitis, has shown emerging resistance to lincosamides. europa.euasm.org Resistance mechanisms in streptococci include alteration of the ribosomal target site, leading to the MLS_B phenotype (cross-resistance to macrolides, lincosamides, and streptogramin B), and enzymatic modification, resulting in the L phenotype (resistance to lincomycin but not erythromycin) through nucleotidylation of a hydroxyl group. nih.gov

The lnu(D) gene, encoding a lincosamide nucleotidyltransferase responsible for the L phenotype, has been identified in S. uberis isolates from bovine mastitis, conferring resistance to lincomycin and clindamycin. frontiersin.orgnih.govasm.org An earlier study reported that 42% of S. uberis strains isolated from clinical mastitis in cows were resistant to lincomycin, with 33% of these exhibiting the L phenotype. nih.gov More recent data from the Czech Republic indicated that 29% of S. uberis isolates were resistant to clindamycin, with many displaying the L-phenotype. mdpi.com Studies from Italy and Egypt have reported substantially higher rates of lincomycin resistance in S. uberis. mdpi.com

Resistance in Mycoplasma synoviae

Mycoplasma synoviae is a significant pathogen in the poultry industry, and antimicrobial resistance poses a considerable challenge to its control. xmsyxb.comnih.gov Mycoplasmas are intrinsically resistant to antibiotics targeting the cell wall and to sulfonamides/trimethoprim. nih.govnih.gov Ribosomes serve as targets for several antibiotics effective against mycoplasmas, including lincosamides and spectinomycin. nih.gov

Studies have generally reported low MIC values for the combination of lincomycin and spectinomycin against M. synoviae isolates. nih.gov The lincomycin-spectinomycin combination has demonstrated low resistance rates among target bacteria like Mycoplasma. mobedco.com The importance of alternatives like lincomycin-spectinomycin is underscored by the high MIC values observed for other antibiotics, such as enrofloxacin, in M. synoviae isolates. nih.govmobedco.com While the combination is often effective, some studies, such as one examining isolates from Central and Eastern Europe, have detected M. synoviae strains with elevated MIC values for both lincomycin and spectinomycin. researchgate.net In that study, the MIC50 for spectinomycin was 2 μg/ml and for lincomycin was 0.5 μg/ml. researchgate.net Epidemiological cut-off values (ECOFFs) for M. synoviae to lincomycin and spectinomycin have been established in some regions to aid in monitoring resistance. xmsyxb.com

Resistance in Brachyspira hyodysenteriae

Brachyspira hyodysenteriae, the causative agent of swine dysentery, is another pathogen where acquired resistance to antimicrobial agents, including lincomycin, is increasingly observed. iastate.edunih.gov Brachyspira species are naturally resistant to several antimicrobials, including spectinomycin. iastate.edu

In comparative studies, B. hyodysenteriae has shown a higher percentage of resistance to lincomycin and tylosin (B1662201) compared to other Brachyspira species. iastate.edu Although a significant percentage of B. hyodysenteriae isolates remain susceptible to lincomycin, some increase in resistance has been noted. iastate.edu Resistance to lincomycin has been reported in a number of B. hyodysenteriae isolates. cabidigitallibrary.org Research on Belgian isolates of B. hyodysenteriae revealed that acquired resistance to lincomycin was widespread, with at least 70% of the isolates categorized as not belonging to the wild-type population. nih.gov These Belgian isolates exhibiting acquired lincomycin resistance all displayed the A2058T mutation in their 23S rRNA gene. nih.gov In Swiss isolates, reduced susceptibility to lincomycin and resistance to tylosin were detected, linked to a point mutation in the 23S rDNA. uzh.ch

Resistance in Staphylococcus aureus

Resistance to lincosamides, including lincomycin (a component of this compound), in Staphylococcus aureus is a significant concern and can arise through several mechanisms. One of the primary mechanisms involves the modification of the ribosomal target site, specifically the 23S rRNA, which prevents the antibiotic from binding effectively and inhibiting protein synthesis mpi.govt.nzdrugbank.com. This type of resistance often confers cross-resistance to macrolides and streptogramin B antibiotics, a phenotype known as MLSB resistance mpi.govt.nznih.gov. Genes responsible for this target site modification, such as ermA and ermC, are frequently found in resistant Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci nih.govnih.gov. The expression of erm genes can be either constitutive or inducible nih.gov.

Another mechanism contributing to lincosamide resistance in Staphylococcus is enzymatic inactivation of the antibiotic. The linA gene, and its homologue linA′ in S. aureus, encode enzymes that inactivate lincosamides, primarily conferring resistance to lincomycin nih.govnih.gov. While linA/linA′ mediated resistance is less prevalent than erm-mediated resistance in staphylococci, it has been observed nih.gov.

Efflux pumps also play a role in lincosamide resistance by actively transporting the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration mpi.govt.nznih.gov. The msrA gene is associated with an efflux mechanism that confers resistance to 14- and 15-membered macrolides and streptogramin B (MS resistance), and can contribute to reduced susceptibility to lincosamides nih.gov.

Resistance genes in Staphylococcus aureus can be located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacterial strains and species mpi.govt.nzbibliotekanauki.pl. Plasmid profile analysis of S. aureus strains resistant to Linco-Spectin has detected the presence of multiple plasmids bibliotekanauki.pl.

The distribution of resistance genes like ermA, ermC, and linA/linA′ varies among different Staphylococcus species and even within S. aureus isolates from different origins nih.govnih.gov. The predominance of erm genes in conferring MLSB resistance is well-documented in staphylococci nih.gov.

Factors Contributing to Resistance Development and Selection Pressure

The development and selection pressure for antimicrobial resistance, including resistance to this compound, are influenced by several factors. A primary driver is the use of antimicrobial compounds, both appropriate and inappropriate tandfonline.comup.ac.zafrontiersin.org. The amount of an antimicrobial used is generally directly proportional to the selective pressure it exerts on bacterial populations tandfonline.com. Even at therapeutic doses, there can be selection pressure favoring resistant strains researchgate.net.

In food-producing animals, the use of antimicrobials for therapeutic, prophylactic, and even growth promotion purposes contributes significantly to the prevalence of antimicrobial resistance in enteric bacteria and other pathogens up.ac.zafrontiersin.org. This resistance can then potentially transfer to humans tandfonline.comfrontiersin.orgresearchgate.net. The intensification of farming practices in some regions is expected to increase antimicrobial usage and, consequently, resistance frontiersin.org.

Selective antibiotic treatment can lead to fluctuations in antibiotic resistance patterns and the emergence of multidrug resistance cabidigitallibrary.org. The use of Linco-Spectin, for example, has been associated with changes in the composition of the gut microbiota and the potential selection of resistant bacterial species nih.gov. While lincomycin itself may not be active against certain bacteria like E. coli, the spectinomycin component can exert selective pressure, and resistance to spectinomycin is often linked to multidrug resistance nih.gov.

The presence of antimicrobial residues in the environment can also contribute to the selection pressure for resistance up.ac.za. Furthermore, the ability of bacteria to acquire resistance genes through mobile genetic elements like plasmids and transposons facilitates the rapid spread of resistance within bacterial populations and across different species mpi.govt.nzbibliotekanauki.pl. Co-resistance, where resistance genes for multiple antimicrobial classes are located on the same mobile element, can also occur, meaning the use of one antibiotic can inadvertently select for resistance to others, including this compound mpi.govt.nz.

Factors influencing resistance development can be broadly categorized into intrinsic bacterial factors, drivers of resistance in animal populations, and factors influencing resistance in humans up.ac.za. Intrinsic resistance is a natural characteristic of some microbes up.ac.za. However, acquired resistance, often mediated by the transfer of resistance genes, is a worldwide phenomenon driven by the overuse and misuse of antimicrobials tandfonline.com.

Pharmacokinetic and Pharmacodynamic Research in Animal Models

Absorption Dynamics in Target Animal Species

The absorption of lincomycin (B1675468) and spectinomycin (B156147) varies depending on the route of administration and the animal species. Oral administration is common in veterinary medicine, but the bioavailability can be influenced by factors such as the presence of food in the gastrointestinal tract.

Oral Bioavailability of Lincomycin in Swine

Lincomycin is rapidly, but often incompletely, absorbed from the gastrointestinal tract following oral administration in nonherbivorous species like swine. nih.govmsdvetmanual.com Studies in pigs have shown that the oral absorption of lincomycin is approximately 53% ± 19%. defra.gov.ukfao.orgeuropa.eueuropa.eu The presence of food in the gastrointestinal tract can significantly affect the bioavailability of lincomycin in pigs. nih.gov In fasted pigs, the oral bioavailability was estimated to be 73%, while in fed pigs, it was around 41%. nih.gov Peak serum levels of lincomycin in pigs after oral administration have been observed at approximately 4 hours. defra.gov.ukeuropa.eueuropa.eudefra.gov.ukdefra.gov.uk After a single oral dose of 10 mg/kg in pigs, a maximum plasma concentration (Cmax) of 1.45 mg/kg was reached at 3.6 hours (Tmax). defra.gov.uk

Animal Species Route of Administration Oral Bioavailability (%) Cmax (mg/kg or µg/ml) Tmax (hours) Reference
Swine Oral (Fasted) 73 ~8 µg/mL - nih.gov
Swine Oral (Fed) 41 ~5 µg/mL - nih.gov
Swine Oral (10 mg/kg) 53 ± 19 1.45 mg/kg 3.6 fao.orgdefra.gov.uk
Swine Oral (4.4 & 11 mg/kg) - - 4 defra.gov.ukeuropa.eueuropa.eudefra.gov.ukdefra.gov.uk

Intestinal Absorption Profile of Spectinomycin in Various Species

Spectinomycin is generally poorly absorbed from the gastrointestinal tract in various animal species, including cattle, swine, rats, and humans. fao.orginchem.org Studies have demonstrated that spectinomycin undergoes limited absorption from the intestine, typically less than 4-7% after oral administration. defra.gov.ukeuropa.eu Most of an oral dose of spectinomycin is excreted in the feces. fao.org Despite its poor oral absorption, there are indications of clinical efficacy against certain infections, which might be partly attributed to indirect effects on the gut flora. defra.gov.ukeuropa.eueuropa.eu

Animal Species Route of Administration Intestinal Absorption Primary Excretion Route (Oral) Reference
Cattle Oral Poor Feces fao.orginchem.org
Swine Oral Poor Feces fao.orginchem.org
Rats Oral Poor Feces inchem.org
Humans Oral Poor - inchem.org
Various Species Oral Limited (<4-7%) - defra.gov.ukeuropa.eu

Distribution Characteristics within Animal Tissues

Once absorbed, lincomycin and spectinomycin are distributed throughout the animal's tissues. Their distribution patterns are influenced by factors such as protein binding and liposolubility.

Protein Binding of Lincomycin

Lincomycin exhibits protein binding in plasma, although the extent can vary. In pigs, plasma protein binding of lincomycin at blood concentrations of 0.5 to 20 mg/kg was found to be 5-15%. fao.org In cattle, protein binding was reported as low to moderate (26-46%), while in sheep, it was low (30-40%). ymaws.com It has been suggested that lincomycin, similar to clindamycin (B1669177), primarily binds to α1-acid glycoprotein (B1211001) in humans and animals. drugbank.com

Animal Species Protein Binding (%) Reference
Swine 5-15 (at 0.5-20 mg/kg) fao.org
Cattle 26-46 (Low to moderate) ymaws.com
Sheep 30-40 (Low) ymaws.com

Liposolubility and Tissue Distribution of Spectinomycin

Spectinomycin is characterized as being poorly liposoluble. defra.gov.ukeuropa.eu Like aminoglycosides, spectinomycin penetrates tissues relatively poorly and is primarily distributed into the extracellular fluid. msdvetmanual.com Following intramuscular administration, spectinomycin concentrations in swine tissues, in decreasing order at 12 hours post-administration, were found in the kidney, liver, lung, muscle, and fat. ymaws.com A similar distribution profile was observed in cattle 24 and 72 hours after intramuscular administration. ymaws.com The kidney is generally considered a target tissue for spectinomycin residues in swine, cattle, and chickens. fao.org

Metabolic Pathways and Metabolite Identification of Lincomycin

The metabolism of lincomycin has been described in various animals, including dogs, chickens, and pigs. fao.org In the target species, metabolism primarily involves S oxidation to the sulfoxide (B87167) or N-demethylation to the N-desmethyl derivative. europa.eu Both of these metabolites can then be converted to N-desmethyl-lincomycin-sulfoxide. europa.eu While lincomycin is metabolized, the main component found in the urine following oral and intramuscular administration to humans and dogs, and intravenous administration to rats, is unchanged lincomycin. europa.eu In rats dosed orally in drinking water, the primary urinary metabolite was lincomycin sulfoxide. europa.eu Studies in pigs and rats, and chickens and rats, have provided comparative data on lincomycin metabolism. fao.org Hepatic first-pass metabolism is thought to contribute to limiting the bioavailability of lincomycin in pigs. nih.gov After oral administration, absorbed lincomycin is eliminated through bile and feces in its active form or as metabolites. defra.gov.uk Parent lincomycin accounts for nearly all of the microbiological activity; N-desmethyl lincomycin and lincomycin sulfoxide have significantly less antimicrobial activity. nih.govinchem.org

Excretion and Elimination Routes

The elimination of lincomycin and spectinomycin in animals occurs primarily through renal and biliary pathways.

Renal Excretion Patterns

Lincomycin is extracted by the kidneys and excreted into urine at a much higher rate than clindamycin in canine models. nih.gov In dogs, urinary excretion accounted for 14% of an oral dose and 49% of an intramuscular dose of lincomycin. drugs.com Urinary excretion was largely completed within 24 hours after administration via either route in dogs. drugs.com In cattle, 32% of a lincomycin dose appeared in the urine, regardless of the administration route. europa.eu In pigs, lincomycin is mainly extracted with urine in high concentrations after intramuscular injection. nih.gov

Spectinomycin is rapidly eliminated from plasma and tissues through renal excretion following intramuscular administration. ymaws.comfao.org This rapid excretion prevents drug accumulation after repeated administration. ymaws.com In cattle, the majority of an intramuscular dose of spectinomycin was excreted in the urine within 24 hours, with over 78% collected by 7 days. inchem.org

Biliary Elimination Processes

Bile is considered an important route of excretion for lincomycin. drugs.comdrugbank.com Significant levels of lincomycin have been detected in bile. nih.govscielo.org.za In a canine model, the rates of excretion and concentration in bile were significantly higher for lincomycin compared to clindamycin. nih.gov After a single oral dose of lincomycin in dogs, fecal excretion accounted for 77% of the dose, and after a single intramuscular injection, it equaled 38%. drugs.com Fecal excretion was essentially complete by 48 hours after either route of administration in dogs. drugs.com In humans and laboratory animals, excretion of lincomycin was predominantly via the faeces. europa.eu

Spectinomycin is mostly excreted in the feces after oral administration, with only slight absorption from the gastrointestinal tract. fao.org

Half-Life Determination in Various Species

The elimination half-life of lincomycin varies among species and routes of administration. In pigs, the average elimination half-life of lincomycin across all routes is 2.82 hours. europa.eudefra.gov.uk After intramuscular administration in pigs, the biological half-life of lincomycin hydrochloride was reported as 1.7 and 3.5 hours at doses of 5 and 10 mg/kg, respectively, while after internal application, it was 2.3 and 2.8 hours. nih.gov In another pig study, the half-life for lincomycin in liver and kidney tissues after oral administration was reported to be 24 and 29 hours, respectively. europa.eu

In broiler chickens, the elimination half-life (t1/2β) of lincomycin after a single oral administration of 10 mg/kg was 7.041 ± 0.402 hours. ekb.eg After intramuscular injection of spectinomycin in normal chickens, the elimination half-life was 3.27 hours. nih.gov Following intravenous administration in broiler chickens, the elimination half-life of spectinomycin was 1.46 ± 1.10 hours. researchgate.netnih.gov Intramuscular and subcutaneous administration in broiler chickens resulted in spectinomycin elimination half-lives of 1.65 ± 1.07 hours and 2.03 ± 1.06 hours, respectively. researchgate.netnih.gov Oral administration of spectinomycin at 50 mg/kg and 100 mg/kg in broiler chickens showed elimination half-lives of 3.74 ± 1.07 hours and 8.93 ± 1.13 hours, respectively. researchgate.netnih.gov

In cattle, the bovine plasma half-life of spectinomycin has been measured at about 2 hours after intramuscular and intravenous injections. fao.org After a single intravenous injection of 20 mg/kg spectinomycin in cows, the average elimination half-life was about 1.2 hours. inchem.org In sheep, the elimination half-life of spectinomycin after intramuscular injection was 1.0 hours. researchgate.net The swine plasma half-life for spectinomycin was calculated to be about 0.98 hours. fao.org

Species Compound Route of Administration Half-Life (hours) Source
Pigs Lincomycin All routes (average) 2.82 europa.eudefra.gov.uk
Pigs Lincomycin HCl Intramuscular (5 mg/kg) 1.7 nih.gov
Pigs Lincomycin HCl Intramuscular (10 mg/kg) 3.5 nih.gov
Pigs Lincomycin HCl Internal (50 mg/kg) 2.3 nih.gov
Pigs Lincomycin HCl Internal (100 mg/kg) 2.8 nih.gov
Pigs Lincomycin Oral (liver tissue) 24 europa.eu
Pigs Lincomycin Oral (kidney tissue) 29 europa.eu
Broiler Chickens Lincomycin Oral (10 mg/kg) 7.041 ± 0.402 ekb.eg
Chickens Spectinomycin Intramuscular (40 mg/kg) 3.27 nih.gov
Broiler Chickens Spectinomycin Intravenous (50 mg/kg) 1.46 ± 1.10 researchgate.netnih.gov
Broiler Chickens Spectinomycin Intramuscular (50 mg/kg) 1.65 ± 1.07 researchgate.netnih.gov
Broiler Chickens Spectinomycin Subcutaneous (50 mg/kg) 2.03 ± 1.06 researchgate.netnih.gov
Broiler Chickens Spectinomycin Oral (50 mg/kg) 3.74 ± 1.07 researchgate.netnih.gov
Broiler Chickens Spectinomycin Oral (100 mg/kg) 8.93 ± 1.13 researchgate.netnih.gov
Cattle Spectinomycin IM/IV (plasma) ~2 fao.org
Cows Spectinomycin Intravenous (20 mg/kg) ~1.2 inchem.org
Sheep Spectinomycin Intramuscular 1.0 researchgate.net
Swine Spectinomycin Plasma ~0.98 fao.org

Comparative Pharmacokinetic Studies

Comparative pharmacokinetic studies, such as those involving lincomycin and clindamycin in canine models, have revealed differences in their disposition. In a canine model with acute biliary obstruction, lincomycin was extracted by the kidneys and excreted into urine at a significantly higher rate than clindamycin. nih.gov While both antibiotics were taken up by the liver at similar rates, the rates of excretion and concentration in bile were significantly higher for lincomycin than for clindamycin. nih.gov These findings suggest a greater role for the kidney in the disposition of lincomycin compared to clindamycin in this model. nih.gov

Influence of Combination on Individual Pharmacokinetics of Lincomycin and Spectinomycin

Studies have indicated that the presence of lincomycin does not influence the pharmacokinetics and detection of spectinomycin when administered in combination. fao.org Similarly, the pharmacokinetics of spectinomycin were not changed when lincomycin was present in studies comparing data from cows dosed intramuscularly with spectinomycin and calves dosed intramuscularly with lincomycin-spectinomycin. fao.org

Pharmacodynamic Modeling and Correlation with Efficacy in Animal Health

The veterinary medicinal product combining lincomycin and spectinomycin has a complementary spectrum of activity. Lincomycin is effective against Gram-positive bacteria, some anaerobic Gram-negative bacteria, and mycoplasmas, with limited activity against Gram-negative bacteria like Escherichia coli. europa.eudefra.gov.uk Spectinomycin, an aminocyclitol antibiotic, is active against Mycoplasma spp. and some Gram-negative bacteria, including E. coli. europa.eudefra.gov.uk

In combination, lincomycin and spectinomycin can effectively treat conditions such as piglet diarrhea and Mycoplasma hyopneumoniae and Mycoplasma pneumoniae infections in chickens, which contribute to chronic respiratory diseases. researchgate.net The combined use of lincomycin and spectinomycin can significantly increase antibacterial activity against mycoplasma and broaden the antibacterial spectrum. jinguizy.com

While specific detailed pharmacodynamic modeling correlating directly with efficacy in animal health for the Lincospectin combination was not extensively detailed in the provided search results beyond the general understanding of their combined spectrum and use in treating specific infections, the efficacy in animal health is implicitly linked to the pharmacodynamic activity against target pathogens and the achievement of sufficient concentrations at the site of infection, influenced by the pharmacokinetic properties discussed.

Synthesis and Characterization of Lincospectin Derivatives

Design Strategies for Novel Lincomycin (B1675468) Analogues

The design of novel lincomycin analogues is driven by the need to combat evolving bacterial resistance and expand the spectrum of activity. Strategies include both semi-synthetic modifications of the natural product and fully synthetic, convergent approaches that allow for greater structural diversity harvard.educhemrxiv.org. Component-based synthetic routes have been developed to facilitate the facile diversification of the aminosugar fragment, which is crucial for ribosomal binding chemrxiv.org. Ring expansion strategies, such as expanding the five-membered proline ring to a six- or seven-membered ring (e.g., pipecolic acid framework), have also been explored as a means to generate novel candidates with potentially improved activity and pharmacokinetic properties researchgate.net. These design efforts aim to create rationally designed lincosamides that are not easily accessible through traditional semi-synthesis chemrxiv.org.

Chemical Modification Approaches (e.g., C-6, C-7, and N-6 positions)

Chemical modifications of the lincomycin structure have been extensively investigated, particularly at the C-6 and C-7 positions of the amino-octose sugar moiety, and the N-1 and C-4' positions of the proline ring researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govsci-hub.seacs.orgacs.org. These positions offer key sites for structural variation to modulate biological activity.

Modifications at the C-7 position have involved reactions such as the Mitsunobu reaction, SN2 reactions, and palladium-catalyzed cross-coupling reactions to introduce various substituents, including aryl- and heteroaryl-thio groups researchgate.netnih.gov. For instance, the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at the C-7 position has been shown to generate antibacterial activity against macrolide-resistant strains nih.gov.

Modifications at the C-6 position, often explored in conjunction with C-7 modifications, have involved incorporating substituted pipecolinic acid derivatives researchgate.netnih.gov. Dual modifications at both C-6 and C-7 have demonstrated improved antibacterial activities compared to single modifications nih.gov.

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Potency

Structure-Activity Relationship (SAR) studies are fundamental to the design and optimization of lincomycin derivatives. These studies correlate specific chemical modifications with changes in antimicrobial potency and spectrum. Research has shown that modifications at the C-6, C-7, and C-4' positions significantly influence antibacterial activity researchgate.netresearchgate.netnih.govresearchgate.netnih.govacs.org.

For example, SAR studies at the C-6 position have indicated that analogues possessing 4'-cis-(cyclopropylmethyl)piperidine can exhibit significantly strong antibacterial activities against certain resistant strains researchgate.netnih.gov. The nature and position of substituents at the C-7 position, particularly the location of basicity in the side chain, have been identified as important factors for enhancing antibacterial activities researchgate.net.

Studies involving dual modifications at C-6 and C-7 have revealed synergistic effects, leading to improved activity against resistant pathogens nih.gov. These detailed SAR analyses guide the rational design of new derivatives with targeted activity profiles.

Development of Derivatives against Resistant Bacterial Strains (e.g., erm gene-carrying strains)

A major impetus for developing new lincomycin derivatives is the increasing prevalence of bacterial resistance, particularly that mediated by erm genes. These genes encode rRNA methyltransferases that modify the ribosomal target site, leading to cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) asm.orgnih.govmdpi.comchemrxiv.orgfrontiersin.org.

Novel lincomycin derivatives have been specifically designed and synthesized to overcome this erm-mediated resistance. Modifications at the C-6 and C-7 positions have yielded compounds with potent activity against Streptococcus pneumoniae and Streptococcus pyogenes strains carrying the erm gene researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net. Some of these novel derivatives have demonstrated superior activity against macrolide-resistant S. pneumoniae and S. pyogenes with the erm gene compared to existing antibiotics like telithromycin (B1682012) researchgate.netnih.govresearchgate.netnih.gov.

Beyond erm genes, other resistance mechanisms to lincosamides include those mediated by lnu genes, which encode lincosamide nucleotidyltransferases that inactivate the antibiotic asm.orgnih.govmdpi.com. Research into new derivatives also considers activity against strains harboring these and other resistance determinants. The development pipeline focuses on identifying compounds that retain activity against a broad range of resistant phenotypes, including those with constitutive or inducible erm gene expression chemrxiv.org.

Advanced Analytical Methodologies for Lincospectin Detection and Quantification

Chromatographic Techniques for Quantitative Analysis

Chromatography plays a vital role in separating Lincospectin from other compounds in a sample matrix, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, either as a single compound or in combination with other antibiotics. HPLC methods offer good sensitivity and selectivity for the determination of spectinomycin (B156147) and lincomycin (B1675468) in various matrices, including animal tissues and formulations. fao.orgresearchgate.netmdpi.comnih.gov

Several HPLC methods have been developed and validated for the analysis of this compound. For instance, a reverse phase HPLC method utilizing UV detection at 220 nm has been developed for the simultaneous analysis of lincomycin and spectinomycin in injectable formulations. researchgate.netnih.gov This method employs a RP-C18 column with a gradient mobile phase composed of acetonitrile (B52724) and phosphate (B84403) buffer at pH 6. researchgate.netnih.gov Validation studies have shown this method to possess good linearity, accuracy, precision, and selectivity, making it suitable for routine analysis and stability-indicating studies. researchgate.netnih.gov The linearity of this method has been demonstrated over a concentration range of 60% to 140% for both spectinomycin and lincomycin, with high correlation coefficients (R²) indicating a strong linear relationship between analyte concentration and peak area. nih.gov

Another HPLC method for spectinomycin analysis involves pre-column derivatization with 2-naphthalenesulfonyl chloride (NSCl) to enable detection at 254 nm. nih.gov This normal-phase HPLC method is applicable for analyzing both hydrochloride and sulfate (B86663) salt forms of spectinomycin and can separate spectinomycin from its degradation products. nih.gov The sensitivity of this HPLC assay was determined to be approximately 4 ng sample load, suggesting its applicability in serum and residue level studies. nih.gov

HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers even higher sensitivity and specificity for analyzing antimicrobials in various matrices, including water, sewage treatment plant effluent, and soil. usask.ca LC-MS/MS is considered an ideal method for drug residue analysis in complex samples due to its ability to overcome background interference and improve the signal-to-noise ratio through multi-reaction monitoring (MRM). mdpi.com A method using HPLC-MS/MS with a Cu-based Metal-Organic Framework adsorbent for sample preparation has been developed for lincomycin detection in milk, showing high recovery rates and good accuracy and precision. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique used for the analysis of this compound components, particularly spectinomycin and lincomycin, in various matrices such as animal tissues and eggs. nih.govnih.govresearchgate.net While spectinomycin and lincomycin are highly polar and typically require derivatization for GC analysis, GC-MS/MS offers high sensitivity and specificity. nih.govresearchgate.net

A multi-dimensional analytical method using GC-MS and GC-NPD (Nitrogen Phosphorus Detection) with accelerated solvent extraction (ASE) has been developed for the qualitative and quantitative measurement of lincomycin and spectinomycin residues in food animal tissues. nih.gov This method involves derivatization with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) to make the compounds amenable to GC analysis. nih.govnih.gov The limits of quantification for this GC-MS method were reported as 4.1 µg kg⁻¹ for lincomycin and 5.6 µg kg⁻¹ for spectinomycin in muscle, kidney, and liver tissues. nih.gov Spiked recovery rates ranged from 70% to 93% for levels between 5 and 20 µg kg⁻¹ with relative standard deviations (RSD) less than 21%. nih.gov GC-MS/MS systems exhibit robust anti-interference capability, reducing matrix interference and providing higher sensitivity compared to some alternative detection methods. researchgate.net

Sample Preparation Techniques (e.g., Accelerated Solvent Extraction, Liquid-Liquid Extraction)

Effective sample preparation is crucial for isolating this compound from complex matrices and removing interfering substances before chromatographic analysis. Various techniques are employed, including accelerated solvent extraction (ASE) and liquid-liquid extraction (LLE).

Accelerated Solvent Extraction (ASE) is an automated technique that uses organic solvents at elevated temperatures and pressures to efficiently extract analytes from solid and semi-solid samples. thermofisher.com ASE offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods like Soxhlet extraction. nih.govthermofisher.comlcms.cz ASE has been successfully applied for the extraction of lincomycin and spectinomycin residues from animal tissues and poultry eggs. nih.govnih.govresearchgate.net One study utilized ASE with a phosphate buffer containing trichloroacetic acid for deproteinization, followed by C18 solid-phase extraction (SPE) for clean-up. nih.gov Another method for poultry eggs combined ASE with SPE cartridges for extraction and purification. nih.govresearchgate.net Optimized ASE parameters, such as extraction pressure, temperature, and cycle number, are determined to achieve efficient extraction. nih.gov

Liquid-Liquid Extraction (LLE) is another common sample preparation technique. In the analysis of spectinomycin and lincomycin in poultry eggs, an LLE method involved homogenization of the sample, extraction with a phosphate solution, vortexing, sonication, and centrifugation, followed by the addition of n-hexane for degreasing. nih.gov While effective, LLE can be more labor-intensive and consume more solvent compared to ASE. nih.gov

Solid-phase extraction (SPE) is frequently used in conjunction with both ASE and LLE for further sample clean-up and analyte concentration. nih.govnih.gov SPE cartridges help remove matrix interferences, leading to cleaner extracts for chromatographic analysis. nih.govnih.gov

Microbiological Assay Methods for Bioactivity Assessment

Microbiological assays are used to assess the bioactivity of antibiotics like this compound by measuring their ability to inhibit the growth of susceptible microorganisms. These assays provide a measure of the functional concentration of the antibiotic.

Microbiological methods have historically been used to determine the concentrations of lincomycin in foods of animal origin. fao.org These assays typically involve exposing a susceptible bacterial strain to samples containing the antibiotic and measuring the zone of inhibition of bacterial growth. fao.org While microbiological assays can assess bioactivity, they generally have higher limits of detection compared to chromatographic methods like HPLC. fao.org For example, the limit of detection for a microbiological assay for spectinomycin was approximately 1 µg/g, whereas an HPLC method could achieve a limit of detection of about 0.1 µg/g. fao.org Despite this, microbiological assays remain valuable for confirming the biological activity of detected residues.

Environmental Monitoring and Fate Analysis in Agricultural Ecosystems

The use of this compound in veterinary medicine can lead to its introduction into agricultural ecosystems, primarily through the application of animal manure to land. usask.cadefra.gov.ukservice.gov.uk Monitoring and understanding the environmental fate of this compound in these systems are essential for assessing potential ecological impacts. usask.cadefra.gov.ukservice.gov.uk

Environmental monitoring in agricultural ecosystems involves assessing the presence and concentrations of veterinary medicines in various compartments, including soil, water (surface and groundwater), and sediment. usask.cadefra.gov.ukservice.gov.uk Studies have investigated the potential for transport of this compound components, such as lincomycin and spectinomycin, to surface and groundwater following the application of liquid swine manure to cropland. usask.ca Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to quantitate these antimicrobials in extracts from manure-amended soil, simulated rainfall runoff, snowmelt runoff, and groundwater. usask.ca

Persistence in Manure and Soil

The persistence of this compound components in manure and soil is a key aspect of their environmental fate. Studies have shown that veterinary antimicrobials can be excreted in the feces and urine of treated animals. usask.caservice.gov.uk Liquid swine manure, often stored in lagoons before being applied to cropland, can be a source of these antimicrobials in the environment. usask.ca

Research on the persistence of lincomycin and spectinomycin in liquid manure during simulated lagoon storage showed a rapid initial decrease in concentrations, followed by slower dissipation over several months. usask.ca The average time for 50% dissipation was estimated to be greater than one year for lincomycin and approximately 90 days for spectinomycin. usask.ca

In soil, the persistence of antibiotics can be influenced by factors such as the route of entry (e.g., recycled water or manure) and the presence of manure amendment. nih.gov Laboratory incubation assays investigating the persistence of various antibiotics, including lincomycin, in soil and soil amended with composted poultry manure have been conducted. nih.gov While spectinomycin is generally not considered persistent in the environment, some of its degradation products might be. defra.gov.uk

Studies have indicated that lincomycin can be present in manure-treated soil. usask.ca Concentrations of antibacterials, including lincomycin, have been detected in soils following the application of manure. service.gov.uk The persistence and availability of antibiotics in soil and soil-manure systems are influenced by factors such as sorption to soil particles and degradation processes. nih.gov

Transport Potential in Surface and Groundwater

The presence and transport of this compound components, primarily lincomycin and spectinomycin, in surface and groundwater are influenced by their physicochemical properties and how they are introduced into the environment. A significant pathway for the entry of these antimicrobials into aquatic environments is through the application of livestock manure from confined animal feeding operations to cropland usask.canih.gov. Once applied, these compounds can be transported via surface runoff or leach into groundwater usask.canih.gov.

Studies assessing the transport potential have utilized advanced analytical techniques to quantify lincomycin and spectinomycin in various environmental matrices, including manure-amended soil, simulated rainfall runoff, snowmelt runoff, and groundwater usask.canih.govresearchgate.net. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been identified as a sensitive and effective method for analyzing these antimicrobials in such complex samples usask.canih.gov.

Research conducted in Saskatchewan, Canada, monitored the presence of lincomycin and spectinomycin over a two-year period following the fall application of liquid swine manure to cropland. This study employed LC-MS/MS for quantification usask.canih.govresearchgate.net. Initial lincomycin concentrations in soil ranged from 46.3 to 117 µg kg⁻¹ and decreased to non-detectable levels by mid-summer the following year nih.govresearchgate.net. Lincomycin was detected in all simulated rainfall runoff samples (0.07–2.7 µg L⁻¹) and snowmelt runoff samples (0.038–3.2 µg L⁻¹) after fall manure application nih.govresearchgate.net. Concentrations in snowmelt runoff were not significantly different from those in simulated rainfall runoff from the previous fall nih.govresearchgate.net.

Concentrations of lincomycin in groundwater were generally low, typically below 0.005 µg L⁻¹ nih.govresearchgate.net. Spectinomycin, in contrast, was not detected in the manure applied at the study sites or in subsequent soil, runoff water, or groundwater samples in this particular study usask.ca.

The transport of lincomycin to surface waters via surface runoff and its potential to leach to groundwater have been demonstrated usask.canih.govresearchgate.net. The water solubility of drugs and metabolites can influence their likelihood of ending up in surface and groundwater usask.ca. Lincomycin hydrochloride is highly soluble in water (500-1,000 mg/mL) zoetis.co.nz. While lincomycin can sorb to soil, it is also readily leached away, suggesting it is relatively mobile and can migrate towards the aquatic environment zoetis.co.nz.

Predicted environmental concentrations (PECs) for lincomycin in surface water have been calculated, with some scenarios suggesting potential risk for aquatic organisms like cyanobacteria defra.gov.uk. However, field data from multiple studies have indicated that actual concentrations of lincomycin in the environment may be lower than some model estimates defra.gov.uk.

The persistence of lincomycin in ephemeral wetlands has also been studied, showing an average dissipation of 50% after 31 days nih.govresearchgate.net. Biodegradation appears to be a major removal mechanism for lincomycin in the aquatic environment, although detailed information on this process is not always readily available in the literature nih.gov.

The following table summarizes some observed environmental concentrations:

Environmental CompartmentAnalyteConcentration Range (µg L⁻¹ or µg kg⁻¹)Source
Soil (initial)Lincomycin46.3 - 117 µg kg⁻¹Research nih.govresearchgate.net
Simulated Rainfall RunoffLincomycin0.07 - 2.7 µg L⁻¹Research nih.govresearchgate.net
Snowmelt RunoffLincomycin0.038 - 3.2 µg L⁻¹Research nih.govresearchgate.net
GroundwaterLincomycin< 0.005 µg L⁻¹Research nih.govresearchgate.net
Water (Maximum)Lincomycin21.1 µg L⁻¹Monitoring service.gov.uk
ManureSpectinomycinNot detectedResearch usask.ca
SoilSpectinomycinNot detectedResearch usask.ca
Runoff WaterSpectinomycinNot detectedResearch usask.ca
GroundwaterSpectinomycinNot detectedResearch usask.ca

In Vitro and in Vivo Research Applications in Animal Health

Studies on Antimicrobial Synergy and Antagonism with Other Agents

Investigating the interactions between Lincospectin and other agents is crucial for understanding potential impacts on its efficacy and for guiding its appropriate use in animal health.

Interactions with Macrolide Antibiotics (e.g., Erythromycin)

Studies have explored the interactions between lincomycin (B1675468), a component of this compound, and macrolide antibiotics like erythromycin (B1671065). An antagonistic action can be demonstrated between lincomycin and erythromycin when tested against certain strains of Staphylococcus. nih.gov This antagonism appears to be a result of an altered metabolism stimulated by erythromycin in erythromycin-resistant staphylococci. nih.gov The increase in the minimum inhibitory concentrations (MICs) of lincomycin in the presence of erythromycin may be clinically significant. nih.gov While data is available for erythromycin, this interaction may theoretically occur with other macrolides. researchgate.net

Interactions with Neuromuscular Blocking Agents

Lincomycin, a component of this compound, may potentiate the effects of neuromuscular blocking agents such as pancuronium (B99182) and tubocurarine. mims.com Antibiotics, including lincosamides like clindamycin (B1669177) and aminoglycosides (e.g., neomycin, gentamicin (B1671437), tobramycin), can potentiate neuromuscular blockade, although generally not at clinically significant doses. openanesthesia.orgnih.gov The risk or severity of neuromuscular blockade can be increased when lincomycin is combined with various agents, including certain antibiotics (e.g., neomycin, netilmicin, colistin, doxycycline) and other drugs (e.g., dantrolene, procainamide). drugbank.com These interactions can occur at various sites, including actions on motor nerve conduction, acetylcholine (B1216132) synthesis, mobilization, and release, as well as the sensitivity of the motor end-plate. nih.gov

Interactions with Probiotic Formulations (e.g., Microbiota oral)

Research has explored the effects of antibiotic treatment, including with this compound, on the gut microbiome and the subsequent use of probiotics in broiler chickens. reading.ac.uk While the specific interactions of this compound with Microbiota oral formulations were not explicitly detailed in the provided search results, studies in turkeys have investigated the influence of early antimicrobial treatment, including lincomycin and spectinomycin (B156147), on the fungal microflora of the gastrointestinal tract. pvj.com.pk Treatment with lincomycin and spectinomycin resulted in a lower number of positive fungal samples compared to treatments with certain other antibiotics like amoxicillin. pvj.com.pk This suggests that antibiotic treatment can influence the microbial balance in the gut, which could in turn impact the effectiveness or colonization of probiotic formulations. Probiotics are known to help stabilize the gut microbiota and facilitate cross-feeding interactions. nih.gov

Impact on Microbial Ecology and Host Microbiota (e.g., Cecal Microbiota in Broilers)

This compound treatment has been shown to have a direct impact on the development and composition of the cecal microbiota in broilers. researchgate.netnih.govtiho-hannover.de Studies using 16S rRNA gene sequencing have revealed that this compound treatment elicits significant changes in the cecal microbiota composition that can persist until slaughter age. mdpi.comresearchgate.netnih.gov

Specifically, this compound treatment has been observed to promote the growth of bacterial genera such as Escherichia/Shigella and reduce the abundance of potentially beneficial Lactobacillus spp. in the ceca of broilers, regardless of Enterococcus cecorum infection. researchgate.nettiho-hannover.de Unexpectedly, the highest abundances of the genus Enterococcus were sometimes found directly after the cessation of antibiotic treatment, potentially suggesting the growth of resistant enterococcal species. researchgate.netnih.govtiho-hannover.de

This compound treatment can lead to a lower richness of bacterial species in cecal samples compared to other interventions, an effect that can last until slaughter age. mdpi.comresearchgate.net The cecal microbiota of chickens treated with this compound has shown a clear dominance of Firmicutes with low proportions of Bacteroidetes for a period after treatment. mdpi.comresearchgate.net This contrasts with the typical development of cecal microbiota in healthy broilers, where Firmicutes, Proteobacteria, and Bacteroidetes are the most abundant phyla. nih.gov The influence of this compound treatment on microbial composition can be significant, explaining a notable percentage of the variability observed in the microbiota. mdpi.comresearchgate.net

Table 1: Impact of this compound Treatment on Cecal Microbiota Composition in Broilers

Treatment GroupObserved Microbiota ChangesDuration of Effect
This compound TreatedIncreased Escherichia/Shigella, Reduced Lactobacillus spp., Dominance of Firmicutes, Low BacteroidetesUntil slaughter age mdpi.comresearchgate.net
Non-treated/Other AdditivesMicrobiota development resembling healthy broilers (Firmicutes, Proteobacteria, Bacteroidetes)Consistent

Efficacy Studies in Veterinary Disease Models

Research has investigated the effectiveness of this compound in preventing specific bacterial infections in animal models.

Prevention of Enterococcus cecorum Infection in Broilers

Early treatment with this compound during the first week of life has been shown to prevent Enterococcus cecorum (EC)-associated disease in broiler chickens. researchgate.netnih.govtiho-hannover.de In studies, no clinical signs or pathologic lesions associated with EC infection were found in EC-infected and this compound-treated birds. researchgate.nettiho-hannover.de Furthermore, Enterococcus cecorum was not detected in the extraintestinal organs of these birds. researchgate.nettiho-hannover.de While EC DNA was detected in the cecum of some treated birds immediately after the end of antibiotic treatment, it was not detected in the subsequent two weeks, although it reappeared at a later time point in some birds. nih.gov The low abundance of EC in the ceca of infected chickens in these studies may highlight the pathogenic nature of the disease-causing strains. researchgate.netnih.govtiho-hannover.de

Table 2: Efficacy of Early this compound Treatment Against Enterococcus cecorum in Broilers

Treatment GroupClinical Signs/LesionsEC Detection in Extraintestinal OrgansEC Detection in Cecum (Study Day 7)EC Detection in Cecum (Study Days 14, 21)EC Detection in Cecum (Study Day 42)
EC-infected and TreatedAbsent researchgate.nettiho-hannover.deNot detected researchgate.nettiho-hannover.deDetected in a percentage of birds nih.govNot detected nih.govDetected in some birds nih.gov
EC-infected and Non-treatedPresent nih.govDetected (implied by disease)High percentage of birds nih.govHigh percentage of birds nih.govDetected in some birds nih.gov

Comparative Efficacy for Footrot in Merino Sheep

Studies have investigated the efficacy of lincomycin/spectinomycin in treating footrot in sheep, a common and economically significant disease. Comparative trials have assessed its performance against other antibiotic treatments.

One study compared the efficacy of a single intramuscular injection of lincomycin/spectinomycin with tilmicosin (B555) for treating virulent footrot in Merino sheep. The results indicated that tilmicosin achieved a significantly higher cure rate (98.3%) compared to the lincomycin-spectinomycin combination (93.1%) 15 days post-treatment (p < 0.0001). nih.govontosight.ai The tilmicosin group also had significantly fewer new foot lesions compared to the lincomycin-spectinomycin group (0.2% versus 9.6%, respectively; p < 0.0001). nih.govontosight.ai

Another controlled clinical trial evaluating a mixture of lincomycin and spectinomycin for footrot in sheep reported a 92.5% cure rate in acute and chronic cases following a single intramuscular injection. This study also compared the efficacy of lincomycin/spectinomycin with penicillin/streptomycin (B1217042) on two farms. On one farm, all 122 ewes treated with lincomycin/spectinomycin recovered, while 170 of 175 ewes treated with penicillin/streptomycin recovered. On the second farm, 87 of 90 ewes treated with lincomycin/spectinomycin recovered, compared to 184 of 190 sheep treated with penicillin/streptomycin.

A comparison of lincomycin/spectinomycin and tylosin (B1662201) for treating chronic and active footrot in Merino sheep found that a single dose of lincomycin/spectinomycin achieved a greater cure rate compared to both tylosin treatment groups (P<0.001).

These studies highlight the effectiveness of lincomycin/spectinomycin in treating footrot in Merino sheep, although its comparative efficacy can vary depending on the antibiotic it is compared against and potentially other factors like the severity of infection and environmental conditions.

StudyComparison Antibiotic(s)Cure Rate (Linco/Spectin)Cure Rate (Comparator)Significance (P-value)
Robertson et al. (2014) nih.govontosight.aiTilmicosin93.1%98.3%<0.0001
Egerton and Roberts (1971) (Trial 1)Penicillin/Streptomycin100% (122/122)97.1% (170/175)Not specified
Egerton and Roberts (1971) (Trial 2)Penicillin/Streptomycin96.7% (87/90)96.8% (184/190)Not specified
Robertson (2013)Tylosin (single dose)HigherLower<0.001
Robertson (2013)Tylosin (repeated dose)HigherLower<0.001

Reproductive Biology Research Applications (e.g., Sperm Compatibility in Boar Semen)

Research has explored the compatibility of lincomycin and spectinomycin as an antibiotic additive in boar semen extenders, which are used for artificial insemination. The presence of bacteria in semen can negatively impact sperm quality and fertility.

Studies have investigated the effect of this compound on boar sperm parameters such as motility and acrosome integrity. In vitro and field trials examined the compatibility of lincomycin and spectinomycin (this compound) as antibiotic additives in semen extended with media like Kiev or Androhep. This compound concentrations up to 4500 μg/ml of extended semen did not show any deleterious effect on sperm motility and acrosome integrity. Combinations of this compound (450 μg, consisting of 150 μg lincomycin and 300 μg spectinomycin) with other antibiotics like penicillin and streptomycin or gentamicin also showed no negative influence on sperm quality.

Field inseminations using this compound in combination with penicillin and streptomycin in Kiev-medium extended semen did not reveal negative effects on farrowing rate and litter size in 248 first services.

Another study evaluating different antibiotic combinations in boar semen extenders found that the presence of gentamicin, lincomycin, and spectinomycin resulted in the lowest bacterial load and variability, along with a significant preservation of sperm structural integrity and functional activity over 72 hours of storage. Sperm motility and mitochondrial activity were also significantly higher in extenders supplemented with gentamicin, lincomycin, and spectinomycin compared to those with gentamicin alone or a control without antibiotics.

Research on frozen-thawed ram sperm also compared lincomycin-spectinomycin with other antibiotic combinations. Lincomycin-spectinomycin (300 μg/mL and 600 μg/mL, respectively) showed similar results to a control without antibiotics regarding sperm quality and reproductive parameters, while gentamicin exhibited toxic effects on sperm quality.

These findings suggest that lincomycin and spectinomycin, as part of semen extenders, are compatible with boar sperm and can help maintain sperm quality and fertility potential by controlling bacterial contamination.

StudySpeciesAntibiotic Combination(s) TestedKey Sperm Parameters EvaluatedKey Findings
Waberski et al. (1990)BoarThis compound (various concentrations), this compound + Penicillin/Streptomycin, this compound + GentamicinMotility, Acrosome Integrity, Fertility (Field Trial)No deleterious effect on sperm quality or fertility at tested concentrations.
Didyk et al. (2021)BoarGentamicin, Gentamicin + Lincomycin + Spectinomycin, Gentamicin + Aminoglycoside + CephalosporinMotility, Plasma Membrane Integrity, Mitochondrial Activity, Bacterial LoadGentamicin + Lincomycin + Spectinomycin preserved sperm quality and controlled bacteria effectively.
Delgado-Bermúdez et al. (2024)RamPenicillin-Streptomycin, Lincomycin-Spectinomycin, Gentamicin, Control (no antibiotics)Motility, Plasma Membrane Integrity, Acrosome Integrity, Fertility, Prolificacy, Sex-ratioLincomycin-Spectinomycin showed compatibility with sperm and reproductive parameters.

Early Life Stage Administration Studies (e.g., In ovo administration in chicken embryos for pathogen control)

The administration of antibiotics in ovo (into the hatching egg) has been explored as a method for controlling early bacterial infections in poultry. Research has investigated the effects of lincomycin/spectinomycin administered via this route in chicken embryos.

Research has also considered the impact of in ovo administration of lincomycin-spectinomycin on the prevalence of antimicrobial resistance in E. coli isolates in broiler chickens. One study observed that the replacement of ceftiofur (B124693) with lincomycin-spectinomycin for in ovo administration led to an increase in multidrug resistance with profiles including resistance to aminoglycosides, folate pathway inhibitors, phenicols, and tetracyclines.

Furthermore, studies have investigated the effects of lincomycin-spectinomycin treatment during the first days of life on the cecal microbiota composition in broiler chickens. One study found that administering Bacillus licheniformis had effects on cecal microbiota composition that were most similar to those seen after treatment with this compound at day 11. This compound treatment was observed to elicit significant changes in the cecal microbiota composition until slaughter age.

These studies indicate that in ovo administration of lincomycin-spectinomycin appears to be safe for chicken embryos at certain concentrations and holds potential for early pathogen control. However, its use may influence the development of antimicrobial resistance and alter the composition of the gut microbiota.

StudyAnimal ModelAdministration RouteFocusKey Findings
Tavakkoli et al. (2014)Chicken EmbryoIn ovo (Yolk Sac)Embryo Toxicity, Pathogen EliminationNo toxicity observed at tested concentrations; potential for pathogen elimination without adverse effects.
Verrette et al. (2017)Broiler ChickenIn ovoAntimicrobial Resistance in E. coliReplacement of ceftiofur with lincomycin-spectinomycin increased multidrug resistance.
Schokker et al. (2021)Broiler ChickenDrinking WaterCecal Microbiota CompositionThis compound treatment altered cecal microbiota composition; effects similar to Bacillus licheniformis.

Q & A

Q. How can researchers align this compound studies with ethical guidelines for antimicrobial resistance (AMR) research?

  • Methodological Answer: Follow WHO’s Guidelines for the Use of Antimicrobial Agents in Research to minimize resistance selection pressure. Use containment facilities for studies involving resistant strains and disclose dual-use risks in publications. Obtain ethics approvals for animal studies (e.g., IACUC protocols) .

Q. What systematic review methodologies best synthesize heterogeneous data on this compound’s clinical trial outcomes?

  • Methodological Answer: Use PRISMA guidelines for literature screening and data extraction. Apply GRADE criteria to assess evidence quality and meta-regression to explore heterogeneity (e.g., patient demographics, dosing regimens). Publish protocols prospectively in PROSPERO to reduce bias .

Tables for Quick Reference

Table 1. Key Parameters for In Vivo this compound Studies

ParameterRecommended MethodEvidence Source
Dose CalculationAllometric scaling from preclinical models
Toxicity MonitoringSerum creatinine/BUN levels
BioavailabilityNon-compartmental analysis (NCA)

Table 2. Frameworks for Research Question Development

FrameworkApplication ExampleSource
PICOTDefining population-specific outcomes
GRADEEvaluating clinical evidence quality

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.